molecular formula C8H12N2O2 B11718426 L-Proline, 1-(2-cyanoethyl)-

L-Proline, 1-(2-cyanoethyl)-

Cat. No.: B11718426
M. Wt: 168.19 g/mol
InChI Key: WNTANCZONMQZGC-ZETCQYMHSA-N
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Description

L-Proline, 1-(2-cyanoethyl)- is a derivative of L-Proline, a natural amino acid. This compound is characterized by the addition of a cyanoethyl group to the proline structure. It is used in various chemical reactions and has applications in organic synthesis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Proline, 1-(2-cyanoethyl)- typically involves the reaction of L-Proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of L-Proline, 1-(2-cyanoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(2-cyanoethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of L-Proline, 1-(2-cyanoethyl)- can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

L-Proline, 1-(2-cyanoethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of L-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Proline, 1-(2-cyanoethyl)- include other derivatives of L-Proline, such as:

Uniqueness

L-Proline, 1-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1

InChI Key

WNTANCZONMQZGC-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](N(C1)CCC#N)C(=O)O

Canonical SMILES

C1CC(N(C1)CCC#N)C(=O)O

Origin of Product

United States

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